Indoramin D5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wy-21901 D5 involves the deuterium labeling of IndoraminThis can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium .
Industrial Production Methods
Industrial production of Wy-21901 D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
Wy-21901 D5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Wy-21901 D5 into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Wy-21901 D5 can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Wy-21901 D5 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in biological studies to track metabolic pathways and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Wy-21901 D5 exerts its effects by blocking adrenergic receptors, specifically the alpha-1 adrenergic receptors. This blockade leads to vasodilation and a subsequent decrease in blood pressure. The compound also has anti-arrhythmic properties, which help in stabilizing heart rhythms. The molecular targets involved include the alpha-1 adrenergic receptors and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indoramin: The non-deuterium labeled version of Wy-21901 D5.
Prazosin: Another alpha-1 adrenergic receptor blocker with similar hypotensive effects.
Terazosin: A compound with similar pharmacological properties used to treat hypertension and benign prostatic hyperplasia
Uniqueness
Wy-21901 D5 is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate tracking of the compound is essential .
Properties
Molecular Formula |
C22H25N3O |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)/i1D,2D,3D,6D,7D |
InChI Key |
JXZZEXZZKAWDSP-FSTBWYLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.